REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]([NH2:7])[C:4]([SH:8])=[CH:3][CH:2]=1.[C:9](O)(=O)[CH:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[OH:11]>C1(C)C(C)=CC=CC=1>[OH:11][CH:10]([C:9]1[S:8][C:4]2[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=2[N:7]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
|
Quantity
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23.5 g
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Type
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reactant
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Smiles
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C1=CC=C(C(=C1)N)S
|
Name
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|
Quantity
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25 g
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Type
|
reactant
|
Smiles
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C(C(O)C1=CC=CC=C1)(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
|
|
Smiles
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OC(C1=CC=CC=C1)C=1SC2=C(N1)C=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |